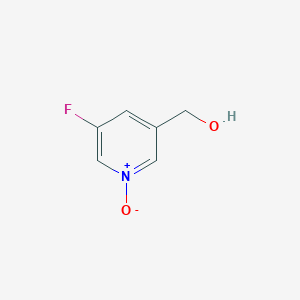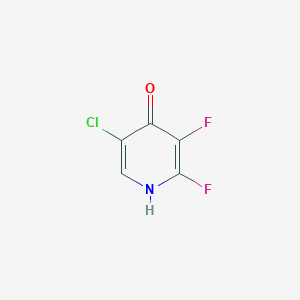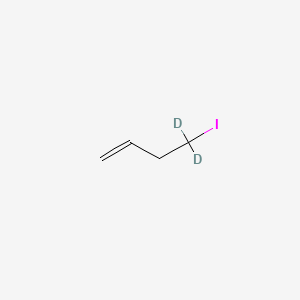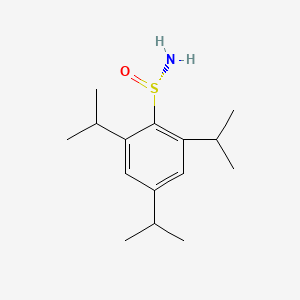
(S)-2,4,6-Triisopropylbenzenesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,4,6-Triisopropylbenzenesulfinamide is a chiral sulfinamide compound known for its utility in asymmetric synthesis. This compound is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfinamide functional group. Its chiral nature makes it a valuable reagent in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4,6-Triisopropylbenzenesulfinamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to sulfides or thiols.
Substitution: The isopropyl groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
(S)-2,4,6-Triisopropylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in pharmaceutical research and development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2,4,6-Triisopropylbenzenesulfinamide involves its ability to induce chirality in the synthesis of other compounds. The sulfinamide group acts as a directing group, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2,4,6-Triisopropylbenzenesulfinamide: The enantiomer of (S)-2,4,6-Triisopropylbenzenesulfinamide, used in similar applications but with opposite chirality.
2,4,6-Triisopropylbenzenesulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
2,4,6-Triisopropylbenzenesulfide: A compound with a sulfide group, differing in its chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its chiral nature and its ability to act as a chiral auxiliary in asymmetric synthesis. This property makes it particularly valuable in the production of enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and fine chemicals.
Propiedades
Fórmula molecular |
C15H25NOS |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
(S)-2,4,6-tri(propan-2-yl)benzenesulfinamide |
InChI |
InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m0/s1 |
Clave InChI |
GNCSGVCOUMKURC-SFHVURJKSA-N |
SMILES isomérico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[S@](=O)N)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


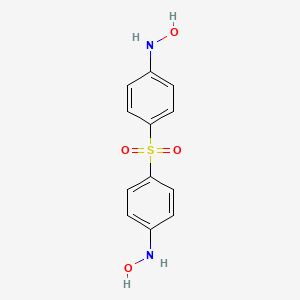
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
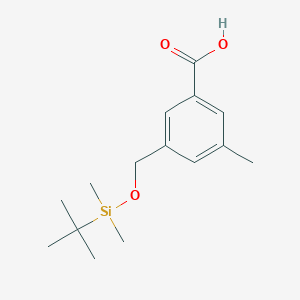
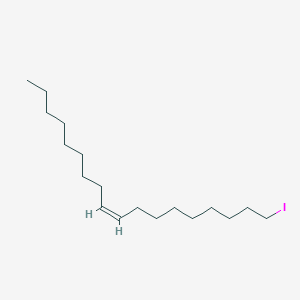
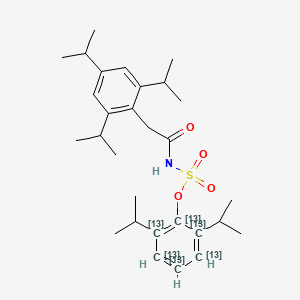
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
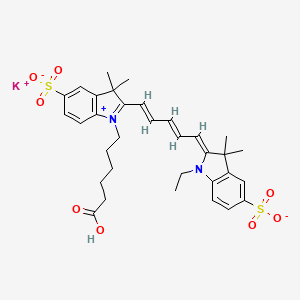
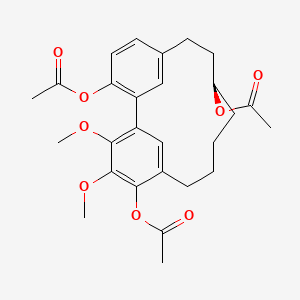
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
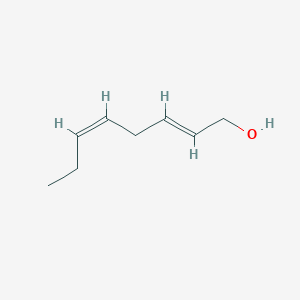
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
